1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a cyclohexane ring substituted with a hydroxyethyl group, a methyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with ethylene oxide in the presence of a base to form 1-(2-hydroxyethyl)-2-methylcyclohexanol. This intermediate can then be oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the desired aldehyde .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation methods using supported metal catalysts can also be employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)-2-methylcyclohexanol.
Substitution: Various ethers and esters depending on the substituents introduced
Scientific Research Applications
1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde
- 1-(2-Hydroxyethyl)-4-methylcyclohexane-1-carbaldehyde
- 1-(2-Hydroxyethyl)-2-ethylcyclohexane-1-carbaldehyde
Uniqueness
1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H18O2 |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
ZBPXEMOXEOYACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CCO)C=O |
Origin of Product |
United States |
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